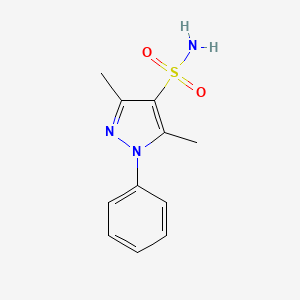

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H2,12,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALRAHMHYBYUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537479 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88398-58-7 | |

| Record name | 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide

Precursor Synthesis and Intermediate Derivatization Strategies

The foundation of the target sulfonamide lies in the carefully orchestrated synthesis of its precursors and key intermediates. This involves the initial formation of the 3,5-dimethyl-1H-pyrazole ring, followed by the introduction of the N-phenyl group and subsequent regioselective sulfochlorination at the C4 position.

Synthesis of 3,5-Dimethyl-1H-pyrazole Precursors

The most prevalent and efficient method for the synthesis of 3,5-dimethyl-1H-pyrazole involves the condensation reaction between acetylacetone (pentane-2,4-dione) and a hydrazine source. This reaction is robust and can be carried out under various conditions, leading to high yields of the desired pyrazole (B372694).

Commonly, hydrazine hydrate or hydrazine sulfate is employed as the hydrazine source. The reaction with hydrazine hydrate is often exothermic and can be conducted in solvents like water, methanol, or ethanol. nih.gov The use of water as a solvent presents an environmentally benign and cost-effective option, often resulting in high purity and yield without the formation of inorganic byproducts. google.com Catalysts such as glacial acetic acid can be employed to facilitate the reaction. google.comgoogle.com Alternatively, the reaction can be performed using hydrazine sulfate in an aqueous alkaline solution, such as sodium hydroxide. orgsyn.org While this method is also effective, it may introduce inorganic salts that require removal during workup. google.com

Detailed research findings have shown that reaction parameters such as solvent volume and reaction time can be optimized to maximize the yield. For instance, reacting hydrazine hydrate with acetylacetone in a specific volume of water at 15°C for 2 hours has been reported to achieve a yield of up to 95%. scribd.com

Introduction of the 1-Phenyl Substituent

The introduction of the phenyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through the reaction of a suitable precursor with phenylhydrazine.

One straightforward approach involves the reaction of 3-(2-phenylhydrazono)-pentane-2,4-dione with phenylhydrazine in glacial acetic acid under reflux conditions. This method directly yields the 1-phenyl substituted pyrazole. jocpr.com Another common strategy is the direct N-arylation of the pre-formed 3,5-dimethyl-1H-pyrazole. While specific examples for the direct phenylation of 3,5-dimethyl-1H-pyrazole are not extensively detailed in the provided research, general methodologies for N-arylation of pyrazoles often employ transition metal catalysis, such as copper or palladium-based systems, with an appropriate phenylating agent like a phenylboronic acid or a phenyl halide.

A general procedure for the synthesis of 1-aryl-3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with an arylhydrazine. In the context of the target molecule, reacting acetylacetone with phenylhydrazine in a suitable solvent system would be the most direct route. One documented method involves reacting 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione with phenyl hydrazine in refluxing glacial acetic acid for 4-5 hours, which after workup affords the corresponding 1-phenyl pyrazole derivative with a yield of 71%. jocpr.com

Regioselective Sulfochlorination Approaches at the Pyrazole C4 Position

The introduction of a sulfonyl chloride group at the C4 position of the pyrazole ring is a key functionalization step. This transformation is typically achieved through electrophilic substitution using a strong sulfonating agent, with chlorosulfonic acid being the most common reagent. The electron-rich nature of the pyrazole ring directs the electrophilic attack preferentially to the C4 position, leading to a high degree of regioselectivity.

A well-documented procedure for the sulfochlorination of a similar pyrazole, 3,5-dimethyl-1H-pyrazole, involves its reaction with chlorosulfonic acid in chloroform. nih.gov To drive the reaction to completion and convert the initially formed sulfonic acid into the desired sulfonyl chloride, thionyl chloride is often added subsequently. nih.gov The reaction is typically performed at an initial low temperature (e.g., 0°C) during the addition of chlorosulfonic acid, followed by heating to a higher temperature (e.g., 60°C) to ensure complete conversion. nih.gov This method has been shown to produce the corresponding pyrazole-4-sulfonyl chloride in high yields, around 90%. nih.gov This approach is directly applicable to 3,5-dimethyl-1-phenyl-1H-pyrazole, where the C4 position remains the most nucleophilic site for electrophilic attack.

Synthesis of the Target 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide

The final step in the synthesis of the target molecule involves the conversion of the pyrazole-4-sulfonyl chloride intermediate into the corresponding sulfonamide. This is typically achieved through a nucleophilic substitution reaction with an amine source.

Optimized Reaction Pathways and Conditions

The synthesis of pyrazole-4-sulfonamides from pyrazole-4-sulfonyl chlorides is a well-established transformation. The reaction involves the treatment of the sulfonyl chloride with an amine in the presence of a base. For the synthesis of the parent this compound, the amine source would be ammonia or an ammonia equivalent.

Optimization studies for the synthesis of related N-substituted pyrazole-4-sulfonamides have shown that the choice of base and solvent is crucial for achieving high yields. nih.gov Common bases used include triethylamine (TEA) and diisopropylethylamine (DIPEA). nih.gov Solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are frequently employed. nih.gov The reaction is typically carried out at room temperature over several hours. For instance, the reaction of a pyrazole-4-sulfonyl chloride with an amine and DIPEA in DCM for 16 hours has been shown to be an effective method. nih.govacs.org

Yield Optimization and Reaction Efficiency Analysis

Synthesis of 3,5-Dimethyl-1H-pyrazole: This initial step can be highly efficient, with optimized procedures reporting yields as high as 95%. scribd.com The choice of hydrazine source and reaction conditions plays a significant role in maximizing the yield and purity of the product. Using hydrazine hydrate in water appears to be one of the most effective methods. scribd.com

Introduction of the 1-Phenyl Substituent: The yield for this step can vary depending on the chosen method. The reaction of a pre-formed hydrazono intermediate with phenylhydrazine has been reported to provide a yield of 71%. jocpr.com Optimization of N-arylation reactions, potentially through the use of modern cross-coupling methodologies, could lead to higher efficiencies.

Regioselective Sulfochlorination: The sulfochlorination of the pyrazole core is a high-yielding step, with reported efficiencies of around 90% for the 3,5-dimethyl-1H-pyrazole analogue. nih.gov The regioselectivity of this reaction is a key advantage, minimizing the formation of unwanted isomers and simplifying purification.

Synthesis of the Target Sulfonamide: The final amination step to form the sulfonamide can also be efficient, with yields for N-substituted analogues ranging from 52% to 71%. nih.gov The choice of base and careful control of reaction conditions are important for maximizing the yield and minimizing side reactions.

Derivatization and Analog Synthesis from the Core Pyrazole Sulfonamide Scaffold

The structural framework of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives. Through targeted chemical transformations, researchers can systematically modify different components of the molecule—the sulfonamide group, the phenyl ring, and the pyrazole core—to develop new analogs. These derivatization strategies are crucial for exploring structure-activity relationships and optimizing the properties of the core compound.

Exploration of N-Substitution Reactions on the Sulfonamide Moiety

The nitrogen atom of the sulfonamide group is a key site for derivatization, allowing for the introduction of diverse substituents through N-substitution reactions. A common and effective method involves the reaction of the precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, with a variety of primary or secondary amines.

Detailed research has demonstrated the synthesis of a series of N-substituted pyrazole-4-sulfonamide derivatives by reacting the appropriate pyrazole sulfonyl chloride with different 2-phenylethylamine derivatives. nih.govacs.org The reaction is typically carried out in a solvent such as dichloromethane (DCM) using a base like diisopropylethylamine (DIPEA) to facilitate the coupling. nih.govacs.org The reaction mixture is stirred for an extended period, often around 16 hours, at room temperature (25–30 °C) to ensure completion. nih.govacs.org Following the reaction, the product is isolated and purified, commonly through aqueous workup and column chromatography. nih.govacs.org This synthetic approach has been used to prepare numerous derivatives, with yields varying based on the specific amine used. For instance, in a study synthesizing nineteen such derivatives, yields ranged from 41% to 71%. nih.gov

The table below summarizes representative examples of N-substitution reactions on the pyrazole-4-sulfonamide core.

| Precursor | Reagent (Amine) | Base/Solvent | Conditions | Product | Yield (%) |

| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA / DCM | 25-30 °C, 16 h | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | 52 |

| Pyrazole-4-sulfonyl chloride | Various substituted 2-phenylethylamines | DIPEA / DCM | 25-30 °C, 16 h | N-substituted phenethyl pyrazole-4-sulfonamides | 41-71 |

This table is generated based on data from cited research articles. nih.govacs.org

Modifications of the Phenyl and Pyrazole Ring Substituents

Pyrazole Ring Modifications: The substituents on the pyrazole ring itself can be altered. A notable modification involves the alkylation of the second nitrogen atom (N1) of the pyrazole ring. For example, a series of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has been synthesized. nih.gov The synthesis of the key intermediate, 1,3,5-trimethyl-1H-pyrazole, is achieved by treating 3,5-dimethyl-1H-pyrazole with a strong base like potassium tert-butoxide, followed by reaction with an alkylating agent such as methyl iodide in a solvent like tetrahydrofuran (THF). nih.gov This N-methylation alters the electronic environment of the pyrazole ring. Furthermore, structure-activity relationship studies on related compounds have shown that varying the alkyl groups at the 3- and 5-positions (e.g., substituting methyl with ethyl or n-propyl groups) can be important for biological activity, suggesting that a lipophilic pocket may accommodate these changes. nih.gov

The table below outlines strategies for modifying the core scaffold's ring systems.

| Modification Target | Synthetic Strategy | Key Reagents/Precursors | Purpose of Modification |

| Pyrazole Ring (N1) | N-alkylation of the pyrazole ring before sulfonylation. | 3,5-dimethyl-1H-pyrazole, Potassium tert-butoxide, Methyl iodide. | Introduce substituents at the N1 position, altering electronic properties. |

| Pyrazole Ring (C3, C5) | Utilize different 1,3-dicarbonyl compounds in the initial pyrazole synthesis. | Substituted pentane-2,4-diones. | Alter steric bulk and lipophilicity at the C3 and C5 positions. |

| Phenyl Ring (N1) | Employ substituted phenylhydrazines in the Knorr pyrazole synthesis. | Substituted phenylhydrazine hydrochlorides. | Introduce various electronic and steric groups onto the N1-phenyl ring. |

This table is generated based on synthetic principles described in the cited literature. nih.govnih.govnih.govnih.gov

Formation of Conjugates and Hybrid Molecules

A powerful strategy in medicinal chemistry is the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to produce a single chemical entity. The this compound scaffold has been used as a building block in the synthesis of such conjugates. This approach aims to combine the properties of the pyrazole-sulfonamide core with those of another molecular fragment, potentially leading to compounds with novel or enhanced activities.

One example involves the synthesis of hispolon-pyrazole sulfonamides. scielo.org.mx In this work, hispolons, which are diketone compounds, were reacted with 4-sulfonamidephenyl hydrazine hydrochloride. scielo.org.mx This reaction forms a pyrazole ring that is conjugated to both the hispolon backbone and a phenyl sulfonamide moiety, creating a complex hybrid molecule. scielo.org.mx

Other research has focused on developing pyrazole-based hybrid heteroaromatics, such as thiophene-clubbed pyrazole-1,2,3-triazole hybrids. researchgate.net These syntheses involve multi-step sequences where the pyrazole core is functionalized and then coupled with other heterocyclic systems. For example, a pyrazole derivative can be linked to a thiazole or pyridine moiety through condensation reactions. researchgate.netresearchgate.net The design of these hybrid molecules is an attractive strategy for developing compounds that may interact with multiple biological targets. researchgate.net

The table below presents examples of hybrid molecules synthesized from a pyrazole sulfonamide core.

| Hybrid Molecule Type | Synthetic Approach | Key Precursors | Resulting Structure |

| Hispolon-Pyrazole Sulfonamides | Cyclocondensation reaction. | Hispolons, 4-Sulfonamidephenyl hydrazine hydrochloride. | A fused system containing hispolon, pyrazole, and phenyl sulfonamide moieties. |

| Pyrazole-Thiazole Hybrids | Multi-step synthesis involving condensation. | Pyrazole derivatives, Thiazole derivatives. | A molecule containing both pyrazole and thiazole heterocyclic rings. |

| Pyrazole-Triazole Hybrids | Click chemistry or other coupling reactions. | Azide- or alkyne-functionalized pyrazoles, corresponding reaction partners. | A conjugate molecule linked by a 1,2,3-triazole ring. |

This table summarizes synthetic strategies for hybrid molecules as described in the cited literature. scielo.org.mxresearchgate.net

Structural Characterization and Elucidation of 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are indispensable tools for determining the connectivity and chemical environment of atoms within a molecule. Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) collectively provide a detailed picture of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides granular information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei, confirming the molecular skeleton and the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide displays characteristic signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.20-7.50 ppm. The two methyl groups attached to the pyrazole (B372694) ring at positions 3 and 5 are observed as sharp singlets, generally found at approximately δ 2.25 ppm. The absence of a proton at the C4 position of the pyrazole ring is a key indicator of successful sulfonation at this site. The protons of the sulfonamide (SO₂NH₂) group would present a distinct signal, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further confirmation of the carbon framework. The pyrazole ring carbons show distinct resonances, with the C3 and C5 carbons appearing around δ 148.1 and δ 138.4 ppm, respectively. The C4 carbon, bearing the sulfonamide group, would have a characteristic chemical shift. The phenyl group carbons exhibit signals in the aromatic region (δ 124.0-139.4 ppm). The two methyl carbons at C3 and C5 of the pyrazole ring are observed in the upfield region, typically around δ 12.9 and δ 11.8 ppm. rsc.org

Below are representative data tables for the core pyrazole structure, which are foundational for interpreting the spectrum of the sulfonamide derivative.

Interactive Data Table: Representative ¹H NMR Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole Core rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | 7.46-7.19 | m |

| Pyrazole C4-H | 5.90 | s |

| Methyl-H (C3, C5) | 2.25 | s |

Interactive Data Table: Representative ¹³C NMR Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole Core rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyrazole C3 | 148.1 |

| Pyrazole C5 | 138.4 |

| Pyrazole C4 | 106.4 |

| Phenyl C1' | 139.4 |

| Phenyl C2'/C6' | 124.0 |

| Phenyl C3'/C5' | 128.3 |

| Phenyl C4' | 126.4 |

| Methyl C (C3, C5) | 12.9, 11.8 |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes of chemical bonds. nih.gov For this compound, the spectrum is characterized by several key absorption bands. The sulfonamide group gives rise to strong asymmetric and symmetric stretching vibrations for the S=O bond, typically observed in the regions of 1350-1310 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide appears in the range of 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings contribute to absorptions in the 1600-1450 cm⁻¹ region. nih.govderpharmachemica.com

Interactive Data Table: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Sulfonamide (N-H) | Stretching | 3300-3200 |

| Aromatic (C-H) | Stretching | ~3100-3000 |

| Aliphatic (C-H) | Stretching | ~2980-2870 |

| Pyrazole/Phenyl (C=N, C=C) | Stretching | 1600-1450 |

| Sulfonamide (S=O) | Asymmetric Stretching | 1350-1310 |

| Sulfonamide (S=O) | Symmetric Stretching | 1160-1140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₃N₃O₂S), the expected exact mass is approximately 251.07 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) would confirm this composition.

The fragmentation pattern observed under electron impact (EI) or electrospray ionization (ESI) provides valuable structural information. A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. Other typical fragmentations would include the cleavage of the pyrazole-sulfur bond and the phenyl-nitrogen bond. The fragmentation of the pyrazole ring itself can also lead to characteristic ions. Analysis of these fragments allows for the reconstruction of the molecular structure and confirms the positions of the substituents. rsc.org

Interactive Data Table: Expected Key Mass Spectrometry Fragments

| Fragment | m/z (approx.) | Description |

| [C₁₁H₁₃N₃O₂S]⁺ | 251 | Molecular Ion (M⁺) |

| [C₁₁H₁₄N₃O₂S]⁺ | 252 | Protonated Molecule ([M+H]⁺) |

| [M - SO₂]⁺ | 187 | Loss of Sulfur Dioxide |

| [C₉H₁₀N₂]⁺ | 146 | Phenyl-pyrazole fragment |

| [C₆H₅]⁺ | 77 | Phenyl cation |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While spectroscopic methods define the connectivity of a molecule, single-crystal X-ray crystallography provides the most definitive three-dimensional structure, revealing precise bond lengths, bond angles, and intermolecular interactions in the solid state. Although specific crystallographic data for this compound is not publicly available, the methodology and expected structural features can be discussed based on closely related compounds. nih.govresearchgate.net

Single-Crystal X-ray Diffraction Data Acquisition and Refinement

To perform a single-crystal X-ray diffraction study, a suitable single crystal of the compound is grown, typically by slow evaporation from a solvent. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the symmetry (space group) of the crystal. The structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². This refinement process adjusts the atomic coordinates and thermal parameters to achieve the best fit between the calculated and observed diffraction data, resulting in a precise molecular model. mdpi.com

Analysis of Intramolecular Bond Lengths, Angles, and Conformations

The refined crystal structure would provide precise measurements of all intramolecular bond lengths and angles. The pyrazole ring is expected to be largely planar. The bond lengths within this ring would reflect its aromatic character. The geometry around the sulfur atom of the sulfonamide group would be tetrahedral.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of this compound facilitates various intermolecular interactions that are crucial in determining its solid-state packing and crystal architecture. The primary interactions expected are hydrogen bonding, mediated by the sulfonamide group, and π-stacking, involving the aromatic phenyl and pyrazole rings.

The sulfonamide moiety (-SO₂NH₂) is a classic functional group for establishing robust hydrogen bond networks. The nitrogen atom of the sulfonamide group acts as a hydrogen bond donor (N-H), while the two oxygen atoms serve as hydrogen bond acceptors. This allows for the formation of intermolecular N-H···O hydrogen bonds, which are a significant force in the crystal lattice of many sulfonamide-containing compounds. For instance, in related pyrazole derivatives, these interactions are known to link molecules, often forming centrosymmetric dimers or extended chains. nih.govresearchgate.net In a similar pyrazolone (B3327878) derivative, an intermolecular N-H···O hydrogen bond was observed with a hydrogen-to-acceptor (H···A) distance of 1.97(2) Å. nih.gov While direct crystallographic data for this compound is not available, the presence of the N-H donor and O=S=O acceptors strongly suggests its participation in similar hydrogen bonding schemes.

In addition to classical hydrogen bonds, weaker C-H···O interactions can also contribute to the stability of the crystal structure, where aromatic or methyl C-H groups interact with the sulfonyl oxygens. nih.gov

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Typical Distance (Å) | Reference Example |

| Hydrogen Bonding | Sulfonamide N-H | Sulfonamide O | H···O: ~1.97 | nih.gov |

| Hydrogen Bonding | C-H (Aromatic/Methyl) | Sulfonamide O | H···O: ~2.43 - 2.54 | nih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-Centroid: ~3.65 | cardiff.ac.uk |

| C-H···π Interactions | C-H (Aromatic/Methyl) | Phenyl or Pyrazole Ring | - | nih.gov |

Elemental Composition Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure compound. This analytical method provides a crucial check for the purity of a synthesized compound and verifies that its empirical formula aligns with its proposed molecular structure. For novel pyrazole-sulfonamide derivatives, elemental analysis is a standard characterization method reported alongside spectroscopic data. nih.gov

The molecular formula for this compound is C₁₁H₁₃N₃O₂S, which corresponds to a molecular weight of 251.31 g/mol . The theoretical elemental composition can be calculated from this formula. Experimental values obtained for newly synthesized batches of the compound are typically expected to be within ±0.4% of these theoretical values, which confirms the compound's identity and purity.

While specific experimental results for this compound are not detailed in the available literature, the table below presents the calculated theoretical elemental composition.

Table 1: Theoretical Elemental Composition of C₁₁H₁₃N₃O₂S

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 52.58% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.21% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.72% |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.73% |

| Sulfur | S | 32.06 | 1 | 32.06 | 12.76% |

| Total | 251.304 | 100.00% |

Computational and Theoretical Investigations of 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide, might interact with a biological macromolecule, typically a protein or enzyme.

Molecular docking simulations are instrumental in predicting the binding modes and estimating the binding affinities of ligands with their target proteins. For pyrazole-sulfonamide derivatives, these studies have often focused on enzymes such as carbonic anhydrases (CAs) and cholinesterases (ChEs), which are implicated in various physiological processes. researchgate.net While specific docking studies on this compound are not extensively detailed in the available literature, the behavior of structurally similar compounds provides valuable insights.

The following table illustrates typical binding affinity data obtained from molecular docking studies of similar pyrazole-sulfonamide compounds with different protein targets.

| Compound Type | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Pyrazole-carboxamide sulfonamide | hCA I | -7.5 to -8.5 |

| Pyrazole-carboxamide sulfonamide | hCA II | -8.0 to -9.0 |

| Pyrazolone-sulfonamide derivative | Acetylcholinesterase (AChE) | -9.0 to -11.0 |

| Pyrazolone-sulfonamide derivative | Butyrylcholinesterase (BChE) | -8.5 to -10.5 |

This data is representative of findings for structurally related compounds and is intended for illustrative purposes.

A crucial outcome of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. These interactions are fundamental to the ligand's binding and subsequent biological effect. For pyrazole-sulfonamide derivatives, the sulfonamide group is a key pharmacophoric feature, often forming hydrogen bonds with active site residues. researchgate.net

For example, in the active site of carbonic anhydrase, the sulfonamide moiety is predicted to interact with residues such as Thr199 and Thr200 through hydrogen bonding, in addition to its coordination with the Zn(II) ion. The pyrazole (B372694) ring can form pi-pi stacking interactions with aromatic residues like Phe131, while the phenyl group may engage in hydrophobic interactions with other non-polar residues. nih.gov These interactions collectively anchor the ligand within the active site.

Pharmacophore models derived from these interactions can guide the design of new derivatives with improved potency and selectivity. A typical pharmacophore for a pyrazole-sulfonamide inhibitor of carbonic anhydrase might include:

A zinc-binding group (the sulfonamide).

A central scaffold (the pyrazole ring) for establishing key interactions.

Aromatic features (the phenyl ring) for hydrophobic and pi-stacking interactions.

The table below summarizes common interacting residues for similar compounds with their respective targets.

| Compound Type | Protein Target | Key Interacting Residues | Type of Interaction |

| Pyrazole-carboxamide sulfonamide | hCA II | His94, His96, His119, Thr199 | Zinc coordination, Hydrogen bonding |

| Pyrazolone-sulfonamide derivative | AChE | Trp84, Tyr130, Tyr334 | Pi-pi stacking, Hydrogen bonding |

This data is representative of findings for structurally related compounds and is intended for illustrative purposes.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations provide valuable information about the geometry, electronic properties, and reactivity of a molecule like this compound. nih.gov

The first step in many DFT studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of the atoms. nih.gov For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. Conformational analysis can reveal the preferred spatial orientation of the phenyl ring relative to the pyrazole ring, as well as the conformation of the sulfonamide group. Studies on similar pyrazole derivatives have shown that the phenyl and pyrazole rings are often not coplanar, with a significant dihedral angle between them. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. irjweb.com For pyrazole derivatives, the distribution of the HOMO and LUMO can also indicate the regions of the molecule most likely to be involved in chemical reactions. researchgate.net

The following table presents representative HOMO-LUMO energy values for pyrazole derivatives from DFT calculations.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Substituted Pyrazole | -6.5 to -7.5 | -1.5 to -2.5 | 4.0 to 5.0 |

| Phenylpyrazole Derivative | -6.0 to -7.0 | -2.0 to -3.0 | 3.0 to 4.0 |

This data is representative of findings for structurally related compounds and is intended for illustrative purposes.

A molecular electrostatic potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps in identifying the regions that are rich in electrons (electronegative) and those that are electron-deficient (electropositive). researchgate.net These maps are useful for predicting how a molecule will interact with other molecules, including biological targets. researchgate.net In a molecule like this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazole ring, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. researchgate.netresearchgate.net Positive potential (blue regions) would be expected around the hydrogen atoms of the sulfonamide group, suggesting these are sites for nucleophilic attack or hydrogen bond donation.

In Silico ADMET Profiling (Excluding Clinical Outcomes)

Computational methods provide a valuable initial assessment of the pharmacokinetic and toxicological properties of drug candidates, summarized as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). For this compound and related derivatives, various in silico tools have been employed to predict their drug-likeness and ADMET profiles. These predictions help in identifying compounds with potentially favorable pharmacokinetic characteristics early in the drug discovery process.

Several studies have conducted ADMET predictions for pyrazole-sulfonamide derivatives to evaluate their potential as therapeutic agents. nih.govnih.gov These analyses often involve calculating various molecular descriptors and comparing them to established criteria for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 daltons, a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. Pyrazolylpyrazoline derivatives, a related class of compounds, have been shown to possess suitable ADMET characteristics, making them promising for further development. acs.org

The predicted ADMET properties for pyrazole sulfonamide derivatives are typically generated using software like QikProp, which compares the compound's properties to those of 95% of approved drugs. acs.org The parameters evaluated often include predictions for blood-brain barrier (BBB) penetration, intestinal absorption (modeled by Caco-2 cell permeability), and potential for adverse effects. acs.orgresearchgate.net For instance, favorable predictions for CNS penetration are indicated by the QPlogBB parameter. acs.org Similarly, QPPCaco values are used to estimate intestinal absorption. acs.org

Below is an interactive data table summarizing the predicted ADMET properties for pyrazole-sulfonamide derivatives based on findings from multiple computational studies.

| ADMET Parameter | Predicted Outcome for Pyrazole Sulfonamide Derivatives | Significance in Drug Development |

|---|---|---|

| Absorption | ||

| Human Oral Absorption | Predicted to be high (>80%) | Indicates good potential for oral bioavailability. |

| Caco-2 Cell Permeability (QPPCaco) | Generally below 500 nm/s | Suggests desirable intestinal absorption for oral administration. acs.org |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration (QPlogBB) | Favorable results in some studies | Indicates good potential for central nervous system penetration. acs.org |

| Human Serum Albumin Binding | Predicted to be within an acceptable range (-1.5 to 1.5) | Affects the free fraction of the drug available for therapeutic action. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Variable, depending on the specific derivative | Predicts the potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Predictions are compound-specific | Determines the primary route of elimination from the body. |

| Toxicity | ||

| AMES Toxicity | Generally predicted to be non-mutagenic | Assesses the potential for the compound to cause DNA mutations. |

| Hepatotoxicity | Often predicted to be low | Evaluates the potential for liver damage. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For this compound and its analogs, QSAR studies are instrumental in understanding the structural features that govern their therapeutic effects and in designing new derivatives with enhanced potency.

The general approach in QSAR studies involves several key steps. First, a dataset of compounds with known biological activities is compiled. ej-chem.org The three-dimensional structures of these molecules are then optimized using computational chemistry methods to obtain their most stable conformations. researchgate.net From these optimized structures, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its electronic, steric, and lipophilic characteristics. ej-chem.orgresearchgate.net

Statistical methods, such as multiple linear regression (MLR) and random forest regression, are then employed to develop a mathematical model that relates the molecular descriptors to the biological activity. researcher.life A robust QSAR model should have good predictive power, which is typically assessed through internal and external validation techniques. researcher.life

For pyrazole derivatives, QSAR studies have identified several key structural requirements for potent biological activity. elsevierpure.com These often include the nature and position of substituents on the pyrazole and phenyl rings. For example, studies on related pyrazole derivatives as cannabinoid receptor antagonists have highlighted the importance of a para-substituted phenyl ring at the 5-position and a carboxamido group at the 3-position for potent activity. elsevierpure.com The structure-activity relationship (SAR) of sulfonamide derivatives has also been a focus of investigation, aiming to understand how different structural modifications influence their biological effects. nih.govresearchgate.net In some cases, even a small change in the position of a substituent, such as the sulfonamide group on a benzene (B151609) ring, can have a substantial effect on the compound's activity and selectivity. nih.gov

A study on pyrazole derivatives with activity against maximal electroshock-induced seizures developed a six-parametric QSAR model that included descriptors such as dipole moment (μ), the energy of the lowest unoccupied molecular orbital (ϵLUMO), and polar surface area (PSA). researchgate.net Such models provide valuable insights into the structural features that are critical for a compound's therapeutic action.

The findings from QSAR and SAR studies guide the rational design of new pyrazole sulfonamide derivatives with improved pharmacological profiles. By understanding which molecular properties are most influential, medicinal chemists can strategically modify the lead compound to enhance its efficacy and selectivity.

Structure Activity Relationship Sar Studies of 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide Derivatives

Impact of Pyrazole (B372694) Ring Substitution on Biological Relevance

Research into N-myristoyltransferase (NMT) inhibitors has shown that the 3,5-dimethylpyrazole (B48361) headgroup is critical for potency. Attempts to vary this headgroup with other heterocycles or to remove the N1-methyl group resulted in a significant loss of activity. nih.govacs.org This suggests a specific and vital interaction, potentially involving the N1-methyl group binding within a hydrophobic pocket of the target enzyme, which helps to fix the orientation of the rest of the molecule for optimal binding. nih.govacs.org In contrast, for antiproliferative activity against U937 cells, replacing the N1-hydrogen with a methyl group (transitioning from a 3,5-dimethyl-1H-pyrazole to a 1,3,5-trimethyl-1H-pyrazole) did not significantly alter the activity, indicating that for this specific biological target, the N1-substituent is less critical. nih.gov

Substitutions at the C3 and C5 positions of the pyrazole ring also play a key role. In a series of carbonic anhydrase inhibitors, the nature of the aryl groups at these positions significantly influenced inhibitory activity against different isoforms (hCAII, hCAIX, and hCAXII). For instance, the presence of a 2-hydroxy-4-bromophenyl ring at the C3 position generally led to more active molecules against all tested isoforms. nih.gov Further studies highlighted the necessity of a hydrogen bond donor in this region of the molecule for effective inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), as replacing the NH of the pyrazole with N-methyl or using an isoxazole (B147169) ring led to a complete loss of effect. nih.gov Increasing the lipophilicity at C3 and C5 by replacing methyl groups with ethyl groups did not consistently improve activity, suggesting that a specific size and bulkiness are required for optimal interaction with the target. nih.gov

| Scaffold Modification | Substituent Change | Target/Activity | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N1 Position | Removal of N-methyl group | N-Myristoyltransferase (NMT) | Significant loss in activity | nih.govacs.org |

| N1 Position | H to CH₃ | Antiproliferative (U937 cells) | No significant impact | nih.gov |

| C3 Position | Introduction of 2-hydroxy-4-bromophenyl | Carbonic Anhydrase (hCA) | Increased activity | nih.gov |

| C3/C5 Positions | Replacement of methyl with ethyl | NAAA Inhibition | Drop in activity | nih.gov |

| Pyrazole Core | Replacement with other heterocycles | N-Myristoyltransferase (NMT) | Significant loss in potency | nih.govacs.org |

Influence of Sulfonamide Moiety Modifications on Target Engagement

The sulfonamide group (-SO₂NH-) is a key functional group known for its ability to act as a zinc-binding group in metalloenzymes and to form crucial hydrogen bonds with protein active sites. Modifications to this moiety, including N-alkylation (capping) and altering its position on an adjacent aromatic ring, can dramatically alter a compound's properties, such as membrane permeability and target engagement.

A significant challenge for pyrazole sulfonamide derivatives targeting the central nervous system (CNS) is their high polar surface area (PSA), which limits blood-brain barrier penetration. The secondary sulfonamide (R-SO₂NH-R') contributes significantly to this high PSA. nih.govacs.org A successful strategy to overcome this has been "capping" the sulfonamide nitrogen with a methyl group. This N-methylation prevents deprotonation and reduces PSA, markedly improving CNS penetration without a significant loss of potency against the target, Trypanosoma brucei NMT. nih.govacs.org

Further optimization of this capping group has been explored to enhance metabolic stability. While replacing the methyl cap with 2,2-difluoroethyl or 2,2,2-trifluoroethyl groups did reduce microsomal turnover, it also led to a roughly 5-fold reduction in potency. nih.govacs.org However, a difluoromethylated sulfonamide cap provided a good balance, demonstrating a potency profile similar to the parent methyl-capped compound but with significantly improved metabolic stability. nih.govacs.org

The positioning of the sulfonamide group on an aromatic ring is also a critical determinant of activity and selectivity. In a study of sulfonamide-bearing pyrazolone (B3327878) derivatives as cholinesterase inhibitors, the placement of the sulfonamide substituent on the benzene (B151609) ring (meta vs. para) correlated with selectivity. For acetylcholinesterase (AChE), compounds with a meta-sulfonamide group were generally more active, whereas for butyrylcholinesterase (BChE), the para-sulfonamide derivatives showed higher activity. nih.gov This highlights how subtle positional changes can influence selective interactions within the binding sites of different but related enzymes. nih.gov

| Modification Type | Specific Change | Effect | Target/Application | Reference |

|---|---|---|---|---|

| N-Alkylation ("Capping") | Secondary sulfonamide to Tertiary (N-methyl) | Enhanced CNS penetration | Trypanosoma brucei NMT | nih.govacs.org |

| Capping Group Optimization | Methyl to 2,2-Difluoroethyl | Reduced potency, reduced microsomal turnover | Trypanosoma brucei NMT | nih.govacs.org |

| Capping Group Optimization | Methyl to Difluoromethyl | Similar potency, improved stability | Trypanosoma brucei NMT | nih.govacs.org |

| Positional Isomerism | Para- to Meta- on phenyl ring | Higher activity against AChE | Cholinesterases | nih.gov |

| Positional Isomerism | Meta- to Para- on phenyl ring | Higher activity against BChE | Cholinesterases | nih.gov |

Role of Phenyl Ring Substituents in Modulating Biological Effects

The N-phenyl ring attached to the pyrazole core offers a versatile position for substitution to fine-tune the electronic, steric, and hydrophobic properties of the molecule. These modifications can significantly influence binding affinity, selectivity, and pharmacokinetic properties.

For antiproliferative activity, substitutions on the phenyl ring attached to the sulfonamide nitrogen have been shown to be crucial. Structure-activity relationship data revealed that bulky, hydrophobic groups are necessary for good anticancer activity. nih.gov Furthermore, the presence of electron-donating groups on this phenyl ring, such as methoxy (B1213986) or propoxy groups, was found to be beneficial for enhancing the compound's potency. nih.gov

In the context of enzyme inhibition, specific substitution patterns on the phenyl ring have led to highly potent compounds. For instance, in a series of acyl pyrazole sulfonamides designed as α-glucosidase inhibitors, a derivative with a chlorine atom at the para-position of the acyl group's phenyl ring was the most potent, showing an IC₅₀ value 35-fold higher than the standard drug, acarbose. frontiersin.org For carbonic anhydrase (CA) inhibition, the substitution pattern on an aryl ring at the C5 position of a pyrazoline core was critical for isoform selectivity. Derivatives with an unsubstituted phenyl ring at this position showed the best inhibition constants against the tumor-associated CA IX isoform (Kᵢs of 1.3–1.5 nM). nih.govresearchgate.net In contrast, introducing a 4-halo-phenyl (e.g., 4-fluorophenyl or 4-chlorophenyl) at the same position resulted in compounds with potent, subnanomolar inhibition against CA XII. nih.govresearchgate.net

| Biological Target | Position of Phenyl Ring | Favorable Substituent(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Antiproliferative (U937 cells) | On sulfonamide nitrogen | Bulky, hydrophobic groups (e.g., bicyclic aromatic rings) | Increased potency | nih.gov |

| Antiproliferative (U937 cells) | On sulfonamide nitrogen | Electron-donating groups (e.g., -OCH₃, -OPr) | Enhanced activity | nih.gov |

| α-Glucosidase | On acyl group | Para-Chloro | Most potent inhibitor in the series | frontiersin.org |

| Carbonic Anhydrase IX | C5 of pyrazoline | Unsubstituted Phenyl | Potent inhibition (Kᵢ = 1.3–1.5 nM) | nih.govresearchgate.net |

| Carbonic Anhydrase XII | C5 of pyrazoline | 4-Halo-phenyl (e.g., -F, -Cl) | Subnanomolar inhibition (Kᵢ = 0.62–0.99 nM) | nih.govresearchgate.net |

Stereochemical Considerations and Conformational Flexibility in SAR

The three-dimensional arrangement of a molecule, including its stereochemistry and conformational flexibility, is a critical factor in its interaction with chiral biological targets like proteins and enzymes. While the core 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide structure is achiral, the introduction of chiral centers or conformationally restricted elements in its derivatives can lead to significant differences in biological activity and selectivity.

The introduction of chirality can be a powerful tool for improving selectivity. For example, in the development of NMT inhibitors, the use of chiral amines with specific substituents allowed for the exploration of different subpockets within the enzyme's active site. nih.gov This approach led to compounds with high selectivity for the target enzyme over its human orthologues. nih.gov

The conformational flexibility of the sulfonamide group itself is also an important consideration. Rotational spectroscopy studies of benzenesulfonamides have shown that the sulfonamide "tail" has distinct conformational preferences. mdpi.com In many cases, the amino group lies perpendicular to the aromatic plane. mdpi.com Studies on chiral pyrazolotriazine sulfonamides revealed that the sulfonamide portion of the molecules consistently adopted a gauche-gauche conformation. mdpi.com This conformational preference did not appear to depend on the specific substituent on the sulfonamide or its chirality, suggesting a structurally conserved arrangement for this part of the scaffold. mdpi.com Understanding these preferred conformations is essential, as the spatial orientation of the sulfonamide group dictates its ability to form key interactions, such as hydrogen bonds, with the target protein. A molecule's ability to adopt the correct low-energy conformation to fit into a binding site—often referred to as the bioactive conformation—is fundamental to its activity.

Mechanistic Research on Biological Interactions of 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide

Investigations into Enzyme Inhibition Mechanisms (in vitro)

The unique chemical architecture of pyrazole (B372694) sulfonamides allows them to interact with a variety of enzymes, leading to modulation of key biological pathways. Research has focused on several enzyme targets, as detailed below.

While direct inhibitory data for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide against carbonic anhydrase (CA) isoforms is not extensively detailed in the reviewed literature, the broader class of pyrazole-containing sulfonamides has been thoroughly investigated as potent CA inhibitors. These enzymes (EC 4.2.1.1) are crucial for processes like pH regulation and CO2 transport. Studies on structurally related compounds reveal significant inhibitory activity against various human (h) CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.

For instance, a series of 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives demonstrated potent, low nanomolar to subnanomolar inhibition constants (KIs) against the tumor-associated hCA IX and hCA XII. Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been shown to be effective inhibitors, with some compounds exhibiting greater potency than the reference drug Acetazolamide against hCA I and hCA II. The inhibition mechanism involves the sulfonamide group coordinating to the zinc ion in the enzyme's active site. The pyrazole scaffold and its substituents interact with amino acid residues lining the active site cavity, influencing isoform selectivity and binding affinity.

Table 1: Example Inhibition Data for Structurally Related Pyrazole Sulfonamides Against Human Carbonic Anhydrase Isoforms

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Reference |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA I | 58.8 nM – 8010 nM | |

| Pyrazolo[4,3-c]pyridine Sulfonamides | hCA II | 5.6 nM – 7329 nM | |

| Pyrazole-benzenesulfonamides | hCA IX | IC₅₀ = 0.15 µM (Compound 4j) | |

| Pyrazole-benzenesulfonamides | hCA XII | IC₅₀ = 0.12 µM (Compound 4g) | |

| Dihydropyrazole-carboxamides | hCA IX | 1.3 nM – 1.5 nM | |

| Dihydropyrazole-carboxamides | hCA XII | 0.62 nM – 0.99 nM |

Note: The data above is for structurally related compounds and not for this compound itself.

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids and a key target for herbicides. Research into novel AHAS inhibitors has led to the design and synthesis of pyrazole sulfonamide derivatives.

In one study, a series of novel pyrazole sulfonamide derivatives were developed by modifying the structure of the known herbicide flucarbazone. These compounds were evaluated for their ability to inhibit Arabidopsis thaliana AHAS (AtAHAS). Compound 3b (5-Chloro-3-methyl-1-phenyl-N-(phenylsulfonyl)-1H-pyrazole-4-carboxamide), a derivative based on the pyrazole sulfonamide scaffold, demonstrated the most potent in vitro inhibitory activity against AtAHAS and significant in vivo herbicidal effects, with an 81% inhibition of rape root length at a concentration of 100 mg/L. Molecular docking simulations suggest that these compounds fit deeply into the enzyme's binding pocket, indicating their potential as effective AHAS inhibitors.

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO can lead to hyperuricemia and gout. While specific inhibitory data for this compound against XO is not available in the cited literature, various other pyrazole derivatives have been identified as potent XO inhibitors.

For example, studies on 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes showed IC50 values for XO inhibition as low as 9.32 µM, which is more active than the reference drug allopurinol (B61711) (IC50 = 13.03 µM). Other related heterocyclic structures, such as 4-amino-6-mercaptopyrazolo-3,4-d-pyrimidine, have also shown strong competitive inhibition of XO with an IC50 value of 0.600 µM. These findings suggest that the pyrazole core is a viable scaffold for the design of XO inhibitors. The mechanism typically involves the inhibitor binding to the molybdenum active center of the enzyme, preventing substrate access.

The sulfonamide moiety is a well-established pharmacophore that targets the bacterial folate biosynthesis pathway. Sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for bacterial survival but absent in humans, who acquire folate from their diet.

The mechanism of action relies on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (pABA). By binding to the pABA site on the enzyme, this compound is presumed to inhibit the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate, thereby blocking the production of 7,8-dihydropteroate, a crucial precursor to folic acid. This disruption of folate synthesis prevents the bacteria from producing essential nucleotides and amino acids, ultimately leading to growth inhibition. While this is the established mechanism for the sulfonamide class, specific enzyme kinetic studies for this compound were not found in the reviewed sources.

In Vitro Antiproliferative Effects and Cellular Mechanisms of Action

The antiproliferative properties of this compound derivatives have been investigated, demonstrating their potential as anticancer agents.

The in vitro antiproliferative activity of newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has been evaluated against the human U937 lymphoma cell line. Cell viability was assessed using the CellTiter-Glo Luminescent cell viability assay.

The studies revealed that several derivatives exhibit significant, concentration-dependent inhibitory effects on the proliferation of U937 cells. The half-maximal inhibitory concentration (IC50) was calculated for each compound, providing a quantitative measure of its potency. These pyrazole-4-sulfonamide derivatives were reported to not exhibit cytotoxic activity based on LDH assays, suggesting their effect is primarily antiproliferative rather than acutely toxic. The structure-activity relationship of these compounds was also discussed, highlighting the influence of different substituents on their biological activity.

Table 2: In Vitro Antiproliferative Activity of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide Derivatives Against U937 Cells

| Compound ID | Derivative Structure | IC₅₀ (µM) | Reference |

| MR-S1-1 | N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Data not in abstract | |

| MR-S1-3 | 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | Data not in abstract | |

| MR-S1-4 | N-(3,4-dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | Data not in abstract | |

| MR-S1-5 | 3,5-Dimethyl-N-(4-methylphenethyl)-1H-pyrazole-4-sulfonamide | Data not in abstract |

Advanced Analytical Methodologies for 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide Research

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, 2D NMR experiments reveal through-bond correlations, allowing chemists to piece together the molecular framework. nottingham.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would show correlations among the protons of the phenyl ring, helping to confirm their relative positions (ortho, meta, para). However, it would show no cross-peaks for the isolated methyl groups, as they are not coupled to other protons. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques map direct one-bond correlations between protons and the carbons they are attached to. sdsu.eduyoutube.com An HSQC spectrum of the target compound would show cross-peaks connecting the protons of the two methyl groups to their respective carbon signals and the protons of the phenyl ring to their corresponding aromatic carbon signals. youtube.com This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for assembling the complete molecular skeleton by revealing longer-range correlations (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com For this compound, key HMBC correlations would be expected. For instance, the protons of the methyl groups on the pyrazole (B372694) ring would show correlations to the C3 and C5 carbons of the pyrazole ring, as well as the C4 carbon. Similarly, the protons on the phenyl group would show correlations to the C1 carbon of the pyrazole ring, confirming the connection point.

The table below illustrates the expected key HMBC correlations that would be instrumental in confirming the structure of this compound.

| Proton(s) | Expected HMBC Correlation (²J, ³J) to Carbon(s) | Structural Fragment Confirmed |

| Phenyl-H | C1 (Pyrazole), Ortho/Meta Phenyl Carbons | Phenyl-Pyrazole Linkage |

| 3-Methyl-H | C3, C4, C5 (Pyrazole) | Methyl Group at C3 Position |

| 5-Methyl-H | C3, C4, C5 (Pyrazole) | Methyl Group at C5 Position |

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula, providing definitive confirmation of a compound's identity. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. nih.gov

While specific HRMS data for this compound is not detailed in the provided sources, analysis of its close analogues demonstrates the utility of the technique. For instance, various N-substituted derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide have been characterized using HRMS, confirming their expected elemental formulas. nih.gov This precise mass measurement is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

The following table presents HRMS data for representative analogues, showcasing the accuracy of this method.

| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 3,5-Dimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₇N₃O₂S | 279.36 | 280.1 | nih.gov |

| N-(3-Chlorophenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | C₁₃H₁₆ClN₃O₂S | 313.80 | 314.3 | nih.gov |

Chromatographic Techniques for Purity Assessment and Isolation of Analogues (e.g., HPLC, TLC, Column Chromatography)

Chromatographic methods are essential for both verifying the purity of a synthesized compound and for separating it from starting materials, by-products, or other analogues.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of a sample's purity. nih.govresearchgate.net A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net The retention factor (Rf) value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase and mobile phase). researchgate.net

Column Chromatography: This is a preparative technique used to purify and isolate compounds from a mixture. nih.gov The crude product of a synthesis is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (mobile phase) is passed through to elute the components at different rates, allowing for their separation. This method is frequently used in the synthesis of pyrazole-based sulfonamides. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used for the separation, identification, and quantification of components in a mixture. nih.gov It provides a quantitative measure of purity by showing the relative amounts of different components as peaks in a chromatogram. The purity of the target compound is determined by the area of its corresponding peak relative to the total area of all peaks. HPLC can also be used in a preparative mode to isolate highly pure samples of compounds or their analogues. nih.gov

Future Research Directions and Compound Optimization Strategies for 3,5 Dimethyl 1 Phenyl 1h Pyrazole 4 Sulfonamide

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is paramount in drug discovery to minimize off-target effects. For the 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide scaffold, several design principles can be employed to enhance its selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Guided Modifications: A thorough understanding of the structure-activity relationships is crucial. Systematic modifications of the core scaffold can elucidate the key interactions with the target protein. For instance, studies on related pyrazole (B372694) sulfonamides have shown that the nature and position of substituents on the phenyl ring can significantly influence inhibitory activity and selectivity. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, thereby affecting its binding affinity. rsc.org

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. nih.govufrj.br For the sulfonamide moiety, bioisosteres such as a carboxylic acid or a tetrazole could be explored. researchgate.netu-tokyo.ac.jp Similarly, the phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new binding interactions and potentially enhance selectivity. Pyrazoles themselves have been investigated as non-classical bioisosteres for amides, a strategy that could be reversed in this context. nih.gov

Scaffold Hopping: This approach involves making significant changes to the core structure of the molecule while retaining its key binding elements. redheracles.net For the this compound scaffold, this could involve replacing the pyrazole ring with other five- or six-membered heterocycles like thiazoles, pyrroles, or pyrazines. namiki-s.co.jp Such modifications can lead to the discovery of novel chemotypes with improved selectivity and patentability. researchgate.net

Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding mode of the compound and guide the design of more selective analogues. nih.gov By understanding the key interactions within the binding pocket of the target protein, modifications can be designed to enhance these interactions while avoiding interactions with off-target proteins.

| Strategy | Description | Potential Outcome |

| SAR-Guided Modifications | Systematic alteration of substituents on the core scaffold. | Improved potency and understanding of key binding interactions. |

| Bioisosteric Replacement | Substitution of functional groups with others having similar properties. | Enhanced selectivity, improved pharmacokinetic profile. |

| Scaffold Hopping | Significant modification of the core molecular structure. | Discovery of novel chemotypes with potentially better properties. |

| Computational Modeling | Use of computer simulations to predict binding and guide design. | Rational design of more selective and potent compounds. |

Strategies for Expanding Chemical Space through Novel Derivatization

Expanding the chemical space around the this compound core is essential for discovering new biological activities and optimizing existing ones. Various synthetic strategies can be employed to generate a diverse library of derivatives.

The synthesis of the core scaffold typically involves the coupling of pentane-2,4-dione with a hydrazine derivative to form the pyrazole ring, followed by sulfonylation and subsequent reaction with an amine. nih.gov This synthetic route offers multiple points for diversification:

Variation of the N-1 Substituent: While the parent compound has a phenyl group at the N-1 position of the pyrazole ring, a wide range of aryl, heteroaryl, and alkyl groups can be introduced by using different hydrazine starting materials. jocpr.com This allows for the exploration of various steric and electronic effects on biological activity.

Modification of the Pyrazole Ring: The methyl groups at the 3 and 5 positions can be replaced with other alkyl or aryl groups. nih.gov Furthermore, functional groups can be introduced at the C-4 position of the pyrazole ring through various synthetic methodologies. chim.it

Derivatization of the Sulfonamide Group: The sulfonamide nitrogen can be substituted with a wide array of amines, leading to a diverse set of sulfonamide derivatives. nih.gov This is a common strategy to modulate the physicochemical properties and biological activity of sulfonamide-based compounds. nih.gov

Recent advances in synthetic organic chemistry, such as multicomponent reactions and sustainable synthesis methods using green solvents, can facilitate the efficient generation of novel pyrazole derivatives. ekb.egresearchgate.net For example, one-pot synthesis approaches can streamline the production of a library of compounds for screening. ekb.eg

Integration with Advanced Screening Platforms for New Biological Discoveries

To uncover new biological activities for this compound and its derivatives, integration with advanced screening platforms is crucial.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a specific biological target. edgccjournal.org Libraries of derivatives of the pyrazole sulfonamide scaffold can be screened against a panel of targets, such as kinases or other enzymes, to identify new lead compounds. researchgate.netedgccjournal.org

Phenotypic Screening: Unlike target-based screening, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify molecules that produce a desired biological effect without a priori knowledge of the target. nih.gov This approach can be particularly useful for identifying compounds with novel mechanisms of action. Pyrazole-based compounds have been evaluated in phenotypic screens for various therapeutic areas, including cancer. nih.gov

Fragment-Based Screening: This technique uses smaller, fragment-like molecules to identify binding sites on a protein target. The this compound scaffold itself or fragments thereof could be used in such screens to identify new targets.

DNA-Encoded Library (DEL) Technology: DEL technology allows for the screening of massive libraries of compounds, each tagged with a unique DNA barcode. This technology can be a powerful tool for identifying novel binders to a wide range of protein targets.

| Screening Platform | Description | Application for Pyrazole Sulfonamides |

| High-Throughput Screening (HTS) | Automated testing of large compound libraries against specific targets. | Identification of new leads for known biological targets. |

| Phenotypic Screening | Testing compounds in cellular or whole-organism models for a desired effect. | Discovery of compounds with novel mechanisms of action. |

| Fragment-Based Screening | Using small molecular fragments to identify binding sites on proteins. | Identification of new protein targets for the scaffold. |

| DNA-Encoded Library (DEL) | Screening of massive DNA-barcoded compound libraries. | High-throughput discovery of novel protein binders. |

Exploration of Solid-State Forms and Polymorphism in a Research Context

The solid-state properties of a chemical compound can significantly impact its physical and chemical stability, solubility, and bioavailability. researchgate.net Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in pharmaceutical development. researchgate.net

For this compound and its derivatives, a systematic investigation of their solid-state forms is a crucial area for future research. This involves:

Polymorph Screening: Employing various crystallization techniques to identify different polymorphic forms of the compound. researchgate.net

Characterization of Polymorphs: Using analytical techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to characterize the different solid forms.

Crystal Engineering: This involves the rational design of crystal structures with desired properties by controlling intermolecular interactions. rsc.org The hydrogen bonding capabilities of the sulfonamide group and the potential for π-π stacking interactions from the aromatic rings provide opportunities for crystal engineering. researchgate.net Understanding and controlling these interactions can lead to the formation of stable crystalline forms with optimal properties. rsc.org

Structural Analysis: Single-crystal X-ray diffraction can provide detailed information about the molecular conformation and intermolecular interactions in the solid state. nih.gov This information is invaluable for understanding the structure-property relationships of the different polymorphic forms.

Investigation of Photophysical Properties (If Applicable)

Certain classes of organic molecules, including some pyrazole derivatives, exhibit interesting photophysical properties such as fluorescence. researchgate.net Investigating the photophysical properties of this compound and its derivatives could open up new avenues for their application, for example, as fluorescent probes in biological imaging. mdpi.com

Future research in this area could involve:

Synthesis of Fluorescent Derivatives: Introducing fluorophores or extending the π-conjugated system of the molecule to enhance its fluorescent properties.

Photophysical Characterization: Measuring key photophysical parameters such as absorption and emission spectra, quantum yields, and fluorescence lifetimes.

Solvatochromism Studies: Investigating the effect of solvent polarity on the photophysical properties, which can provide insights into the nature of the excited state. researchgate.net

Applications as Fluorescent Probes: Exploring the potential of fluorescent derivatives as probes for detecting specific analytes or for cellular imaging. The binding of sulfonamides to macromolecules can sometimes be monitored by changes in fluorescence, suggesting a potential application in studying drug-target interactions. nih.gov

Q & A

Q. What experimental protocols are recommended for synthesizing 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide with optimal yield?

A common method involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative in anhydrous THF, catalyzed by triethylamine. Reaction progress is monitored via TLC, and purification employs dichloromethane (DCM) extraction followed by sodium sulfate drying . Adjusting stoichiometry and reaction time (e.g., 1.5 mmol starting material, 20 mL THF) can optimize yield.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed 367.06036 g/mol vs. calculated 367.06023 g/mol) . Nuclear magnetic resonance (NMR) resolves substituent positions (e.g., phenyl protons at δ 7.2–7.5 ppm, pyrazole methyl groups at δ 2.1–2.3 ppm). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. How can researchers address low solubility in aqueous media during biological assays?

The compound’s hydrophobicity (XLogP = 3) suggests formulation with co-solvents like DMSO or cyclodextrin inclusion complexes. Pre-solubilization in DMSO (≤1% v/v) followed by dilution in PBS is typical .

Q. What safety protocols are essential for handling this compound in the lab?

Follow GB/T 16483 safety guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. No carcinogenicity data exists, but sulfonamide derivatives may require toxicity screening .

Q. How can reaction byproducts be identified and minimized during synthesis?

Byproducts like unreacted sulfonyl chloride or dimerized intermediates are detectable via LC-MS. Optimizing reaction temperature (e.g., 0–25°C) and using excess triethylamine (1.1–1.3 equiv) reduces side reactions .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Use SHELXL for refining high-resolution crystal structures, particularly for resolving twinned data. ORTEP-3 visualizes thermal ellipsoids to validate atomic displacement parameters. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize crystal packing and can be modeled using WinGX .

Q. What computational strategies predict the compound’s biological activity?

Molecular docking (e.g., AutoDock Vina) evaluates binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide moiety’s role in hydrogen bonding. QSAR models trained on pyrazole derivatives correlate substituent effects (e.g., methyl groups at positions 3 and 5) with inhibitory potency .

Q. How do substituent modifications impact pharmacological efficacy?

Comparative studies show that replacing the phenyl group with electron-withdrawing substituents (e.g., trifluoromethyl) enhances COX-2 selectivity. Bioisosteric replacement of sulfonamide with carboxamide alters metabolic stability .

Q. What methodologies validate the compound’s stability under physiological conditions?